molecular formula C14H11NO2 B6375658 3-Cyano-5-(2-hydroxymethylphenyl)phenol CAS No. 1261900-97-3

3-Cyano-5-(2-hydroxymethylphenyl)phenol

Cat. No.: B6375658
CAS No.: 1261900-97-3
M. Wt: 225.24 g/mol
InChI Key: ADRZUUAWDNQSJZ-UHFFFAOYSA-N
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Description

3-Cyano-5-(2-hydroxymethylphenyl)phenol is a phenolic derivative characterized by a cyano (-CN) group at position 3, a hydroxyl (-OH) group at position 5, and a 2-hydroxymethylphenyl substituent on the aromatic ring. The hydroxymethyl (-CH2OH) group distinguishes it from other derivatives by introducing hydrogen-bonding capacity and enhanced hydrophilicity, which may influence solubility, stability, and intermolecular interactions .

Properties

IUPAC Name

3-hydroxy-5-[2-(hydroxymethyl)phenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c15-8-10-5-12(7-13(17)6-10)14-4-2-1-3-11(14)9-16/h1-7,16-17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRZUUAWDNQSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=CC(=C2)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80684665
Record name 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261900-97-3
Record name 5-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80684665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(2-hydroxymethylphenyl)phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-hydroxymethylphenylboronic acid with 3-cyanophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or ethanol, and requires heating to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(2-hydroxymethylphenyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-Cyano-5-(2-carboxyphenyl)phenol.

    Reduction: Formation of 3-Amino-5-(2-hydroxymethylphenyl)phenol.

    Substitution: Formation of various substituted phenolic derivatives.

Scientific Research Applications

3-Cyano-5-(2-hydroxymethylphenyl)phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(2-hydroxymethylphenyl)phenol involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the hydroxymethyl group can participate in hydrogen bonding and other interactions. These properties enable the compound to interact with enzymes, receptors, and other biomolecules, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table summarizes key analogs and their substituent-driven differences:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features (vs. Target Compound) CAS/Ref.
3-Cyano-5-(2-hydroxymethylphenyl)phenol -CN, -OH, 2-(CH2OH)-C6H4 C14H11NO2 233.24* Hydroxymethyl enhances hydrophilicity N/A (Target)
3-Cyano-5-(2,6-difluorophenyl)phenol -CN, -OH, 2,6-F2-C6H3 C13H7NOF2 231.20 Fluorine increases electronegativity 1261919-07-6
3-Chloro-5-(3-cyanophenyl)phenol -CN, -OH, 3-Cl-C6H4 C13H8ClNO 245.66 Chlorine adds lipophilicity 773132-05-1
3-Cyano-5-(2,5-dimethoxyphenyl)phenol -CN, -OH, 2,5-(OCH3)2-C6H3 C15H13NO3 255.27 Methoxy groups boost electron donation 1261924-88-2

*Calculated value based on structural similarity.

Key Observations:
  • Hydrophilicity : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to fluorine (electronegative but hydrophobic) and chlorine (lipophilic) analogs .
  • Stability: Methoxy-substituted analogs (e.g., 1261924-88-2) are noted as discontinued products, suggesting instability or synthesis challenges; hydroxymethyl derivatives may face similar oxidative or hydrolytic vulnerabilities .

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